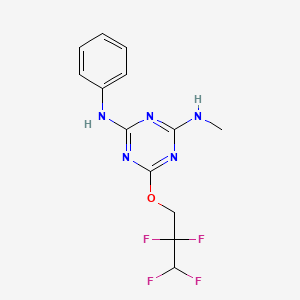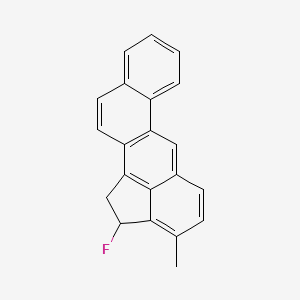
2-Fluoro-3-methylcholanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methylcholanthrene is a fluorinated derivative of 3-methylcholanthrene, a polycyclic aromatic hydrocarbon This compound is of significant interest due to its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylcholanthrene typically involves the fluorination of 3-methylcholanthrene. One common method is the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methylcholanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-methylcholanthrene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules and its potential as a probe in biochemical studies.
Medicine: Studied for its potential anticancer properties and its ability to induce specific biological responses.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylcholanthrene involves its interaction with cellular receptors and enzymes. It is known to bind to the aryl hydrocarbon receptor (AhR), which then translocates to the nucleus and interacts with specific DNA sequences to regulate gene expression. This interaction can lead to various biological effects, including the induction of enzymes involved in xenobiotic metabolism and the modulation of immune responses.
Comparison with Similar Compounds
3-Methylcholanthrene: The parent compound, known for its carcinogenic properties.
2-Fluoro-3-methylbenzene: A simpler fluorinated aromatic compound.
2-Fluoro-3-methylphenanthrene: Another fluorinated polycyclic aromatic hydrocarbon.
Uniqueness: 2-Fluoro-3-methylcholanthrene is unique due to the presence of both a fluorine atom and a methyl group on the cholanthrene structure. This combination can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
73771-72-9 |
|---|---|
Molecular Formula |
C21H15F |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H15F/c1-12-6-7-14-10-17-15-5-3-2-4-13(15)8-9-16(17)18-11-19(22)20(12)21(14)18/h2-10,19H,11H2,1H3 |
InChI Key |
AKRDQELWCVOAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



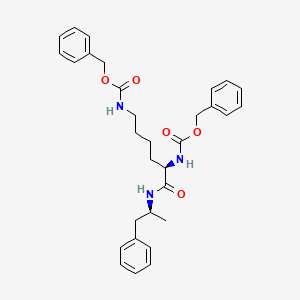
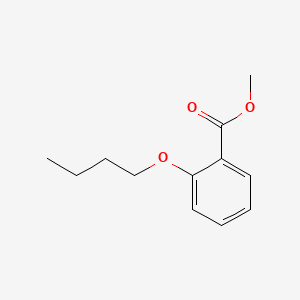

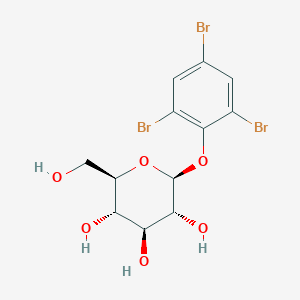
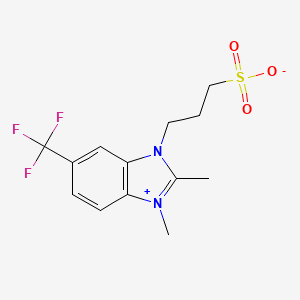

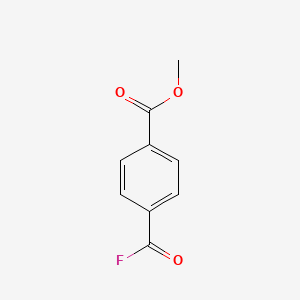
![[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B13413484.png)
![potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13413496.png)
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13413506.png)
